molecular formula C18H19N5 B14367237 4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) CAS No. 91920-82-0

4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)

Cat. No.: B14367237
CAS No.: 91920-82-0
M. Wt: 305.4 g/mol
InChI Key: LHYLNQWZSZOLRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) is a complex organic compound that features a pyridine ring linked to two benzene-1,3-diamine groups through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) typically involves the condensation of pyridine-3-carbaldehyde with benzene-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine) is unique due to its specific structural configuration, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing novel materials .

Properties

CAS No.

91920-82-0

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

4-[(2,4-diaminophenyl)-pyridin-3-ylmethyl]benzene-1,3-diamine

InChI

InChI=1S/C18H19N5/c19-12-3-5-14(16(21)8-12)18(11-2-1-7-23-10-11)15-6-4-13(20)9-17(15)22/h1-10,18H,19-22H2

InChI Key

LHYLNQWZSZOLRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=C(C=C(C=C2)N)N)C3=C(C=C(C=C3)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.